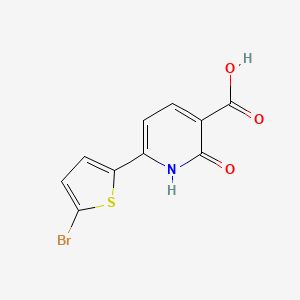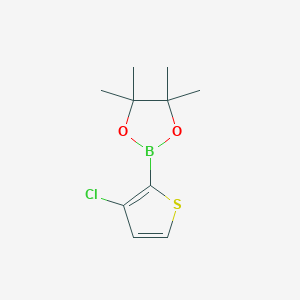
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride
Overview
Description
“2-(Morpholin-4-yl)pyridin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1197462-03-5 . It has a molecular weight of 215.68 and its molecular formula is C9H14ClN3O . It is typically stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
“2-(Morpholin-4-yl)pyridin-3-amine hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 215.68 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Vasodilation Properties
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride demonstrates potential in the synthesis of vasodilatory compounds. Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates through aromatic nucleophilic substitution reactions involving secondary amines like morpholine. These compounds showed notable vasodilation potency, indicating the potential of 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride in cardiovascular research (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Photophysical and Biomolecular Binding Properties
The compound plays a role in the synthesis of photophysically active materials. Bonacorso et al. (2018) synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, exhibiting intraligand and charge-transfer type transitions. These compounds also demonstrated strong interactions with ct-DNA, suggesting their use in DNA-related studies and applications (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Antimicrobial and Antiurease Activities
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride contributes to the synthesis of compounds with antimicrobial and antiurease activities. Bektaş et al. (2012) synthesized new morpholine derivatives containing an azole nucleus, exhibiting activity against M. smegmatis, C. albicans, S. cerevisiae, and demonstrating significant enzyme inhibition activity (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
Photochemical Behaviour
The compound has been used in studies exploring photochemical behaviors. Kilger and Margaretha (1983) investigated the photochemical behavior of 2-amino-1,3-cyclohexadienes, including morpholino derivatives, revealing complex photochemical reaction pathways (Kilger & Margaretha, 1983).
Optical Properties in Heterocyclic Systems
The optical properties of heterocyclic systems involving 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride have been studied. Palion-Gazda et al. (2019) thoroughly investigated compounds with electron-donating amino groups, including morpholine, to understand their impact on thermal, redox, UV–Vis absorption, and emission properties (Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, & Maćkowski, 2019).
Synthesis and Characterization in Coordination Chemistry
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride is instrumental in coordination chemistry. Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine and characterized them, providing insights into hydrogen bonding and π–π interactions in these complexes (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-morpholin-4-ylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;/h1-3H,4-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTJXWYEPRKUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride | |
CAS RN |
1197462-03-5 | |
| Record name | 2-(morpholin-4-yl)pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)










![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)